molecular formula C11H16N2O2S B1612679 1-Methanesulfonyl-3-phenyl-piperazine CAS No. 912763-31-6

1-Methanesulfonyl-3-phenyl-piperazine

Cat. No. B1612679
CAS RN: 912763-31-6
M. Wt: 240.32 g/mol
InChI Key: HEAZJLBISVSKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3-phenyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Methanesulfonyl-3-phenyl-piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of 1-Methanesulfonyl-3-phenyl-piperazine is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonyl group . The molecular weight of this compound is 240.32 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-3-phenyl-piperazine include its molecular weight (240.32 g/mol) and its molecular formula (C11H16N2O2S) . Additional properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of 1-Methanesulfonyl-3-phenyl-piperazine, but unfortunately, the available information is limited. The search results primarily discuss the preparation process and availability of this compound for experimental or research use, rather than detailing specific applications in various fields.

  • Availability for Research

    Companies like Alfa Chemistry offer 1-Methanesulfonyl-3-phenyl-piperazine for experimental and research use, indicating its potential utility in various scientific studies .

Safety and Hazards

1-Methanesulfonyl-3-phenyl-piperazine can cause skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin . It is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

1-Methanesulfonyl-3-phenyl-piperazine has been used to modify perovskite films in solar cells, resulting in improved device performance and stability . This suggests potential future applications in the field of renewable energy .

Mechanism of Action

Target of Action

1-Methanesulfonyl-3-phenyl-piperazine (also known as MSPP) is a multifunctional molecule that has been applied to modify perovskite films . The primary targets of MSPP are the defects in perovskite films, which are addressed through interfacial engineering .

Mode of Action

The introduction of MSPP passivation enables multiple bonding interactions with the perovskite film, including hydrogen bonds, Pb-O, and Pb-N dative bonds . These interactions result in a significant reduction in trap density and effectively suppress non-radiative recombination .

Biochemical Pathways

The biochemical pathways affected by MSPP involve the modification of perovskite films via a two-step process . The introduction of MSPP results in improved crystallinity of the perovskite films and decreased PbI2 residuals . This is conducive to both carrier transport and stability of the resultant devices .

Result of Action

The result of MSPP’s action is the production of high-performance and long-term stable perovskite solar cells (PSCs) . The MP-modified devices present an impressive power conversion efficiency (PCE) of 23.4% along with enhanced stability . For example, even after thermal aging at 85℃ for 600 hours, the unencapsulated device retains 88% of its original PCE .

Action Environment

The action of MSPP is influenced by the environment in which it is applied. For instance, the thermal stability of the MP-modified devices is tested at 85℃ . The results show that the devices retain a significant portion of their original PCE even after prolonged exposure to this temperature .

properties

IUPAC Name

1-methylsulfonyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAZJLBISVSKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587594
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-3-phenyl-piperazine

CAS RN

912763-31-6
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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